molecular formula C14H20N4 B6447806 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine CAS No. 2640978-30-7

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine

Cat. No.: B6447806
CAS No.: 2640978-30-7
M. Wt: 244.34 g/mol
InChI Key: IHDHGMJMISQAET-UHFFFAOYSA-N
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Description

The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is a heterocyclic molecule featuring a pyrazine core substituted with an azetidine moiety fused to an octahydrocyclopenta[c]pyrrole system. Its synthesis typically involves cyclization reactions, as demonstrated in analogous hydrazine-mediated pathways . For example, hydrazine hydrate reacts with precursors such as chloro-aminopyridines or cyanopyridines to form intermediates that cyclize into pyrazine derivatives . The compound’s structural complexity arises from the fused bicyclic systems (azetidine and octahydrocyclopenta[c]pyrrole), which confer unique stereoelectronic properties. Spectroscopic differentiation from isomeric triazepines is challenging due to overlapping spectral signatures .

Properties

IUPAC Name

2-(1-pyrazin-2-ylazetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-2-11-7-17(8-12(11)3-1)13-9-18(10-13)14-6-15-4-5-16-14/h4-6,11-13H,1-3,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDHGMJMISQAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine typically involves multi-step organic reactions. . Reaction conditions often involve the use of catalysts, such as palladium or copper, and may require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may leverage continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to higher yields and purity of the final product. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyrazine or azetidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) Triazepine Derivatives

Compounds like 3,5-dimethyl-10-(1H-pyrrol-1-yl)pyrido[2',1':2,3][1,2,4]triazepine (Fig. 1A) share isomeric relationships with the target compound. Both are synthesized via hydrazine-mediated cyclization but differ in ring connectivity. Triazepines exhibit distinct UV-Vis absorption profiles but require advanced NMR (e.g., 2D-COSY) for unambiguous differentiation .

(b) Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines (e.g., 4a-c in Fig. 1B) are functional analogs synthesized from oxazine derivatives and hydrazine. These compounds lack the azetidine-pyrrolidine fusion but share pyrazine-like cores. They demonstrate higher polarity (logP = 1.2–1.8) compared to the target compound, which likely has a lower polarity due to its fused bicyclic substituents .

(c) Imidazo[1,2-a]pyrrolo[2,3-e]pyrazines

Compounds such as (1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl derivatives (Fig. 1C) feature extended π-conjugated systems. These exhibit enhanced planarity and stronger hydrogen-bonding interactions compared to the target compound’s non-planar fused rings .

Physicochemical Properties

A comparative analysis of key properties is provided in Table 1:

Table 1. Physicochemical Comparison with Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) logP Water Solubility (log10WS) Ref.
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine C₁₄H₂₁N₅ 267.35 ~2.5* ~-2.3*
2-Acetyl Pyrazine C₆H₆N₂O 122.13 0.89 -1.2
2-Methoxy-3-isobutylpyrazine C₉H₁₄N₂O 166.22 2.1 -2.5
2-(5-{6-[5-(Pyrazin-2-yl)-1H-triazol-3-yl]pyridin-2-yl}-1H-triazol-3-yl)pyrazine C₁₆H₁₀N₁₀ 366.33 1.8 -3.1

*Estimated via Crippen fragmentation and McGowan volume methods .

Key Findings :

  • The target compound’s higher molecular weight and fused bicyclic substituents reduce water solubility compared to simpler pyrazines (e.g., 2-acetyl pyrazine) .
  • LogP values suggest moderate lipophilicity, aligning with azetidine-containing pharmaceuticals (e.g., β-lactam antibiotics).

Biological Activity

The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is a complex heterocyclic structure that incorporates azetidine and pyrazine moieties. This combination suggests potential biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine is C19H24N4C_{19}H_{24}N_{4}, with a molecular weight of approximately 308.4 g/mol. The compound features an azetidine ring, known for its stability, and the presence of the octahydrocyclopenta[c]pyrrole moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄
Molecular Weight308.4 g/mol
CAS Number2640895-17-4

Biological Activity Overview

Research on compounds similar to 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine has indicated a range of biological activities, including:

  • Antiproliferative Activity : Several studies have shown that compounds containing azetidine and pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines, including HeLa (cervical carcinoma), K562 (human erythroleukemia), and MCF-7 (breast cancer) .
  • Cytotoxicity Studies : The cytotoxicity of related compounds has been evaluated using the MTS assay, revealing dose-dependent cytotoxic effects on cancer cell lines. For instance, derivatives with similar structures demonstrated promising results in inhibiting cell proliferation .
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of the actin cytoskeleton .

Study 1: Antiproliferative Effects

In a study evaluating spiro-fused heterocyclic compounds, several derivatives showed significant antiproliferative activity against multiple cancer cell lines. Notably, compounds with structural similarities to 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine exhibited IC50 values in the low micromolar range against HeLa and K562 cells .

Study 2: Cytotoxic Evaluation

Another research focused on new pyrrolo[1,2-b]pyridazines revealed that these compounds demonstrated low toxicity on plant cells while showing moderate to high cytotoxicity against human adenocarcinoma-derived cell lines (LoVo, SK-OV-3, MCF-7). The highest anti-tumor activity was recorded for specific derivatives, suggesting potential parallels with the target compound .

Comparative Analysis with Similar Compounds

The unique structure of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine allows it to be compared with other biologically active compounds:

Compound NameBiological ActivityUnique Features
1-(Pyrido[2,3-d]pyrimidin-4-yl)azetidine Anticancer propertiesLacks cyclopentane moiety
Octahydrocyclopenta[c]pyrrole derivative CNS activitySimpler structure without pyrimidine
5-(Piperidinyl)pyrido[2,3-d]pyrimidine Neuroprotective effectsDifferent nitrogen-containing ring

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